

Physical properties of nitro-substituted benzohydrazides

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzohydrazide

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An In-Depth Technical Guide to the Physical Properties of Nitro-Substituted Benzohydrazides for Researchers and Drug Development Professionals

Abstract

Nitro-substituted benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The physical properties of these molecules are of paramount importance as they directly influence their suitability for development as therapeutic agents. These properties, including melting point, solubility, crystal structure, and spectral characteristics, govern critical drug development parameters such as bioavailability, formulation stability, and manufacturability. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, profoundly alters the electronic and steric landscape of the parent benzohydrazide scaffold. The position of this substitution (ortho, meta, or para) further modulates these effects, leading to distinct physical behaviors among isomers.[4] This guide provides an in-depth analysis of the key physical properties of nitro-substituted benzohydrazides, outlines the standard experimental methodologies for their

determination, and explores the underlying structure-property relationships that are critical for rational drug design and development.

Introduction: The Intersection of Structure and Function

The Benzohydrazide Scaffold in Medicinal Chemistry

The benzohydrazide core ($C_7H_8N_2O$) is a versatile pharmacophore, a privileged structural motif in drug discovery.[2] Its constituent hydrazide-hydrazone group ($-CONHNH_2$), is known to participate in various biological interactions, contributing to a wide spectrum of activities.[1] The relative ease of synthesis and the ability to readily introduce diverse substituents make benzohydrazides an attractive starting point for generating large libraries of compounds for high-throughput screening.[5][6]

The Influence of Nitro-Substitution on Physicochemical Properties

The nitro group is a strong electron-withdrawing group, a characteristic that significantly impacts the physicochemical properties of the aromatic ring to which it is attached.[4] It influences the molecule's polarity, hydrogen bonding capacity, and molecular packing in the solid state. These modifications, in turn, dictate the compound's melting point, solubility, and ultimately, its interaction with biological targets. The positional isomerism of the nitro group is a critical determinant of these effects; ortho and para substitutions allow for direct resonance effects, which differ from the primarily inductive effects seen with meta substitution.[4]

Importance of Physical Properties in Drug Development

A thorough understanding of a compound's physical properties is a cornerstone of successful drug development.[7][8]

- **Solubility:** Directly impacts a drug's absorption and bioavailability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding formulation strategies.[9][10]
- **Melting Point & Thermal Stability:** High melting points often correlate with high crystal lattice energy, which can negatively impact solubility. Thermal stability, often assessed by

Differential Scanning Calorimetry (DSC), is crucial for determining appropriate storage and manufacturing conditions.[11][12]

- **Crystal Structure & Polymorphism:** The specific arrangement of molecules in a crystal (polymorphism) can lead to different physical properties, including solubility and dissolution rate. Characterizing the stable crystal form is a regulatory requirement and is essential for ensuring consistent product performance.[13][14]

Core Physical Properties of Nitro-Substituted Benzohydrazides

This section delves into the key physical properties of nitro-substituted benzohydrazides, providing both theoretical context and practical experimental guidance.

Melting Point and Thermal Stability

The melting point (Mp) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. For nitro-substituted benzohydrazides, melting points are influenced by intermolecular forces such as hydrogen bonding (via the N-H groups), dipole-dipole interactions (enhanced by the polar nitro group), and π - π stacking between aromatic rings.[15]
[16]

The position of the nitro group affects these interactions. For instance, intramolecular hydrogen bonding is possible in ortho-substituted isomers, which can alter the intermolecular bonding pattern compared to meta and para isomers, often leading to differences in melting points.

Data Presentation: Melting Points of Select Nitro-Substituted Benzohydrazides

Compound Name	Structure	Melting Point (°C)	Citation
N'-(4-methyl-2-nitrophenyl)benzohydrazide	2-nitro substituted	163–164	[15]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide	4-nitro substituted	140–141	[17]
Benzohydrazide (unsubstituted)	(Reference)	115	[2]
(E)-3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide	3-nitro substituted	Not specified, crystal data available	[18]

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Determination: Differential Scanning Calorimetry (DSC)

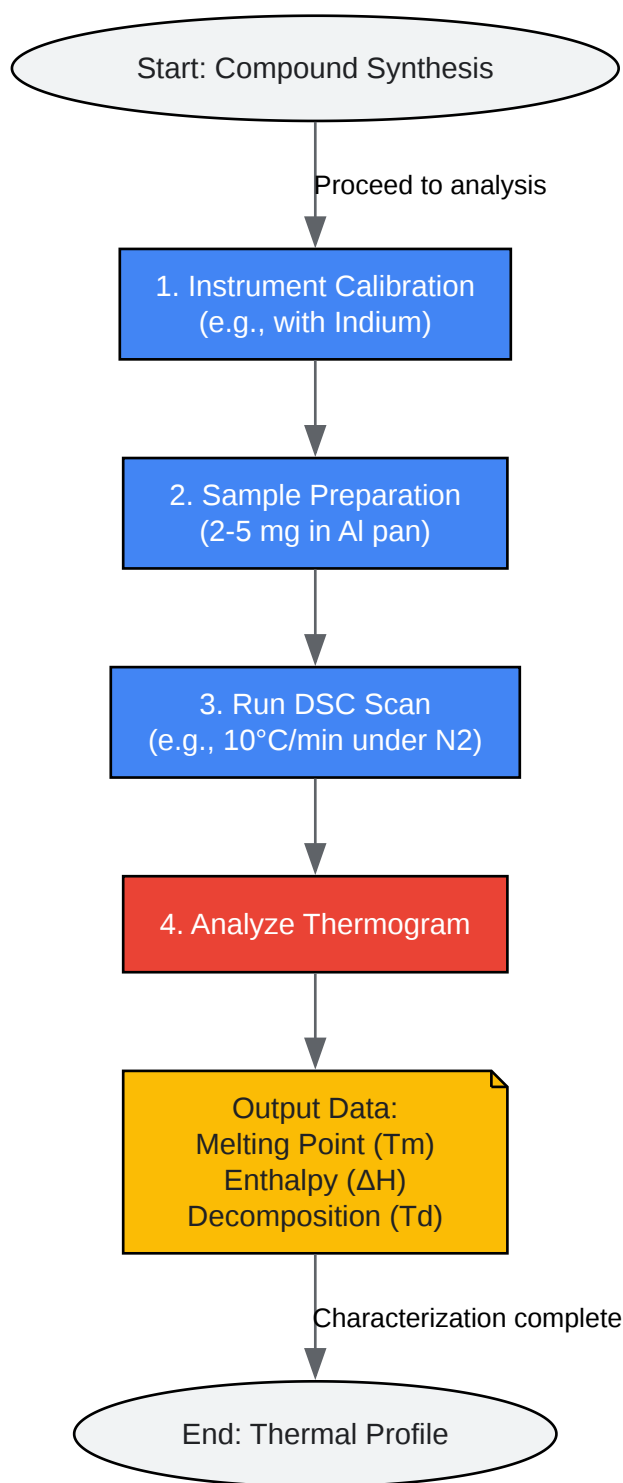
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [11] It provides a precise melting point (T_m), and can also reveal other thermal events like glass transitions, crystallization, and decomposition, offering a comprehensive thermal stability profile. [12][19]

Experimental Protocol: DSC Analysis

- Calibration: Calibrate the DSC instrument using a standard with a known melting point and enthalpy of fusion, such as indium. [20]
- Sample Preparation: Accurately weigh 2-5 mg of the nitro-substituted benzohydrazide into an aluminum DSC pan.
- Encapsulation: Crimp the pan with a lid to encapsulate the sample. An identical empty pan is used as the reference.

- Temperature Program: Place both pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (e.g., 50 mL/min flow rate).[20]
- Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event corresponding to fusion.

Diagram: Workflow for Thermal Property Analysis



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Caption: A standard workflow for determining the thermal properties of a compound using DSC.

Solubility

Aqueous solubility is a critical physical property that significantly influences the absorption and bioavailability of a drug candidate.[21] For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids. The World Health Organization (WHO) and other regulatory bodies define a drug as "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[22]

The solubility of nitro-substituted benzohydrazides is a complex interplay between their ability to form hydrogen bonds with water (solvating forces) and the energy required to break apart the crystal lattice (crystal lattice energy). The polar nitro and hydrazide groups can interact with water, but the nonpolar benzene ring and strong intermolecular forces in the crystal can limit solubility.

Experimental Determination: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[9] It involves adding an excess of the solid compound to a specific solvent and agitating the mixture until equilibrium is reached.

Experimental Protocol: Shake-Flask Solubility Assay

- **Media Preparation:** Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[22]
- **Sample Addition:** Add an excess amount of the solid nitro-substituted benzohydrazide to a known volume of each buffer in a sealed vial. The excess solid ensures that a saturated solution is achieved.
- **Equilibration:** Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]
- **Phase Separation:** Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Concentration Analysis:** Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Data Reporting: Express solubility in units such as mg/mL or $\mu\text{g/mL}$.

Data Presentation: Descriptive Solubility Terms

While quantitative data is ideal, pharmacopoeias often use descriptive terms for solubility.[23]

Descriptive Term	Parts of Solvent Required for 1 Part of Solute
Very soluble	< 1
Freely soluble	1 to 10
Soluble	10 to 30
Sparingly soluble	30 to 100
Slightly soluble	100 to 1,000
Very slightly soluble	1,000 to 10,000
Practically insoluble	$\geq 10,000$

Source: Adapted from Pharmaguideline.[23]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized nitro-substituted benzohydrazides.

- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key characteristic absorption bands include N-H stretching (around $3300\text{-}3450\text{ cm}^{-1}$), C=O stretching of the carbonyl group (around $1595\text{-}1654\text{ cm}^{-1}$), and asymmetric/symmetric stretching of the NO_2 group (around 1521 and 1345 cm^{-1} , respectively).[6][24]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. In ^1H NMR, the N-H protons typically appear as singlets at downfield chemical shifts (δ 9.0-11.0 ppm). Aromatic protons are observed in the δ 7.0-8.5 ppm range, with their specific shifts and coupling patterns being highly dependent on the

position of the nitro group.[15][24] In ^{13}C NMR, the carbonyl carbon signal appears significantly downfield ($\delta \sim 161\text{-}167$ ppm).[6][15]

- Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[15][17]

Data Presentation: Key Spectroscopic Data for a Representative Nitrobenzohydrazide

Technique	Compound: N'-(4-methyl-2-nitrophenyl)benzohydrazide	Citation
^1H NMR (CDCl_3 , 400 MHz)	δ 9.03 (s, 1H, NH), 8.06 (s, 1H, NH), 8.01 (s, 1H, Ar-H), 7.89 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H), 7.32 (d, 1H), 7.10 (d, 1H), 2.33 (s, 3H, CH_3)	[15]
^{13}C NMR (CDCl_3 , 400 MHz)	δ 167 (C=O), 143, 137, 133, 132, 129, 127, 126, 115 (Aromatic C), 20 (CH_3)	[15]
HRMS (ES+)	m/z $[\text{M}+\text{H}]^+$ calculated for $\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_3$: 272.1035, found 272.1039	[15]

Crystal Structure and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice.[13][14][25] This information is invaluable for understanding structure-property relationships.

For nitro-substituted benzohydrazides, X-ray crystallography reveals:

- Molecular Conformation: The dihedral angles between the aromatic rings and the planarity of the hydrazide linkage.[15]

- Intermolecular Interactions: The specific hydrogen bonding networks (e.g., N-H...O) and π - π stacking interactions that stabilize the crystal structure.[15][16][26]
- Influence of Substituents: How different groups (like the nitro group) affect molecular packing and lead to different crystal systems (e.g., monoclinic) and space groups.[15][26]

The presence of the nitro group often leads to strong intermolecular interactions, which can result in dense crystal packing. The specific arrangement can be influenced by the nitro group's position, potentially leading to the formation of different polymorphs.[15][16]

Experimental Determination: Single-Crystal X-ray Diffraction

The process involves growing a high-quality single crystal, mounting it, and exposing it to a focused beam of X-rays to generate a diffraction pattern.[27][28]

Experimental Protocol: Single-Crystal X-ray Diffraction

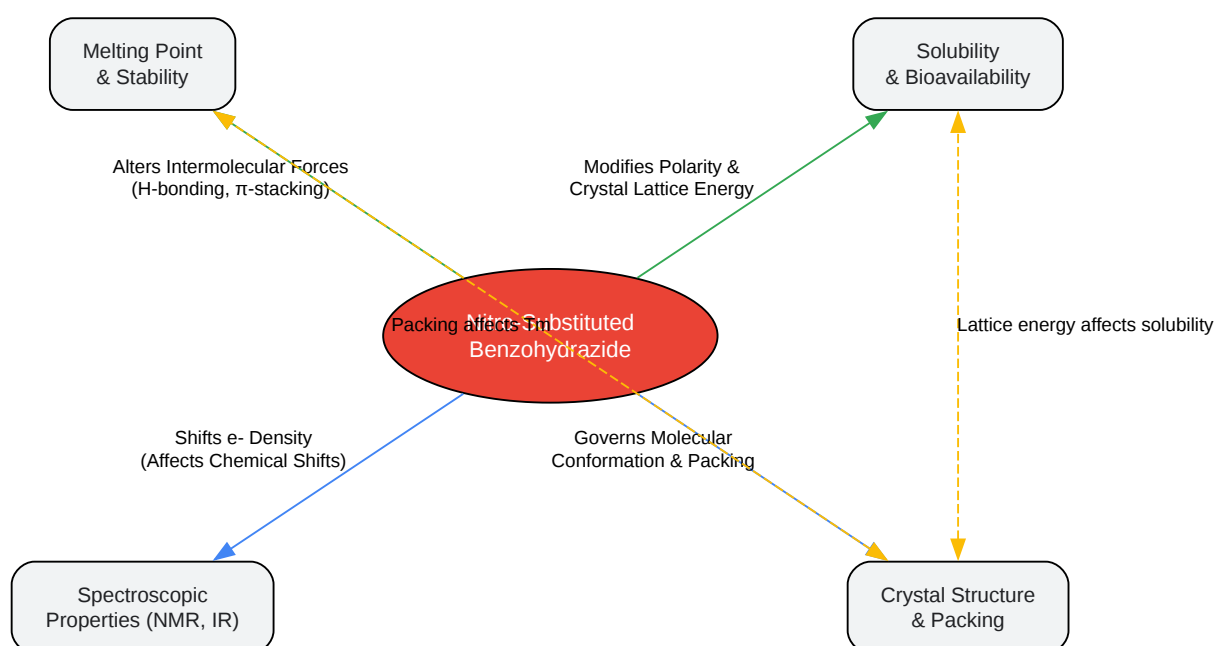
- Crystallization: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from a supersaturated solution.[13][25] This is often the most challenging step.
- Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern (a series of reflections) is recorded by a detector as the crystal is rotated.[14][27]
- Structure Solution: The positions and intensities of the reflections are used to calculate an electron density map of the crystal's unit cell.
- Structure Refinement: An atomic model is built into the electron density map and refined using computational methods to achieve the best fit with the experimental data. The final model provides precise bond lengths, bond angles, and torsion angles.[18]

Structure-Property Relationships: A Deeper Dive

The physicochemical properties of nitro-substituted benzohydrazides are intrinsically linked to the electronic nature and position of the nitro group. Understanding these relationships is key to designing molecules with desired characteristics for drug development.

The strong electron-withdrawing nature of the nitro group decreases the electron density on the benzene ring, making the aromatic protons appear at a more downfield chemical shift in ^1H NMR spectra. This effect also influences the acidity of the N-H protons and the molecule's overall polarity, which in turn affects solubility and interactions with biological targets. The ability of ortho and para nitro groups to participate in resonance delocalization can lead to more planar molecular conformations and stronger π - π stacking interactions compared to meta-substituted analogs, often resulting in higher melting points and lower solubility due to more stable crystal packing.[15][16]

Diagram: Influence of Nitro Group on Physical Properties



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Caption: Interrelationship between the nitro-substituted core and its key physical properties.

Conclusion and Future Perspectives

The physical properties of nitro-substituted benzohydrazides are a direct consequence of their molecular structure, dictated largely by the powerful electronic influence of the nitro group and its position on the aromatic ring. A comprehensive characterization of these properties using techniques such as DSC, shake-flask solubility assays, spectroscopy, and X-ray crystallography is not merely an academic exercise; it is a critical and indispensable component of the drug discovery and development pipeline. The data generated from these analyses inform decisions on candidate selection, guide formulation strategies to enhance bioavailability, and ensure the development of a safe, stable, and efficacious medicinal product. As medicinal chemistry continues to explore this promising class of compounds, a continued focus on elucidating these fundamental structure-property relationships will be essential for translating potent molecules into successful therapeutics.

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